molecular formula C19H22N2O2 B5593734 1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE

1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B5593734
M. Wt: 310.4 g/mol
InChI Key: BSWJGQZSUCRJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is a synthetic compound belonging to the piperazine class of chemicals Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-5-6-16(14-18)15-20-10-12-21(13-11-20)19(22)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWJGQZSUCRJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves the reaction of piperazine with benzoyl chloride and 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-Benzylpiperazine (BZP): A stimulant with central nervous system activity.

    1-(3-Chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressant drugs.

    1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP.

Uniqueness: 1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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